BenchChemオンラインストアへようこそ!

AGN 190186

Retinoid pharmacokinetics Drug disposition Systemic clearance

AGN 190186 (CAS 116627-76-0) is a synthetic acetylenic retinoic acid that functions as a potent and selective agonist of the Retinoic Acid Receptor alpha (RAR-α). As a member of the Allergan (AGN) retinoid series, this pyridine-3-carboxylic acid derivative was specifically designed to minimize the systemic lipophilicity-driven accumulation that limits the therapeutic utility of earlier-generation retinoids such as etretinate.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 116627-76-0
Cat. No. B049687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 190186
CAS116627-76-0
Synonyms6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+
InChIKeyDSQMLDQMOIVLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGN 190186 (CAS 116627-76-0): Synthetic Acetylenic Retinoid RAR-α Agonist for Targeted Differentiation and Apoptosis Research


AGN 190186 (CAS 116627-76-0) is a synthetic acetylenic retinoic acid that functions as a potent and selective agonist of the Retinoic Acid Receptor alpha (RAR-α) . As a member of the Allergan (AGN) retinoid series, this pyridine-3-carboxylic acid derivative was specifically designed to minimize the systemic lipophilicity-driven accumulation that limits the therapeutic utility of earlier-generation retinoids such as etretinate [1]. Its molecular architecture—combining a nicotinic acid head group with an acetylenic linker and a 2,6,6-trimethylcyclohexen-1-yl terminus—differentiates it from benzoic acid-type retinoids and provides a distinct pharmacological fingerprint among RAR-targeted tool compounds [1].

Why Generic RAR Agonists Cannot Replace AGN 190186 for Pharmacological Dissection of RAR-α Biology


Attempts to substitute AGN 190186 with in-class RAR agonists such as all-trans-retinoic acid (ATRA), AGN 190121, or tazarotene are confounded by divergent receptor subtype selectivity profiles, differential systemic clearance kinetics, and distinct metabolic liabilities [1]. ATRA activates RAR-α, -β, and -γ non-selectively, generating confounding off-target transcriptional noise in RAR-α-focused mechanistic studies . AGN 190121, while RAR-selective, lacks the pyridine-carboxylic acid moiety that underpins AGN 190186's unique metabolic and pharmacokinetic behavior [1]. The quantitative evidence below demonstrates that AGN 190186's specific combination of RAR-α selectivity, structural features, and systemic disposition creates a non-fungible research tool that generic retinoid compounds cannot replicate.

AGN 190186 Quantitative Differentiation vs. Closest Retinoid Analogs: Evidence Guide for Procurement Decisions


Rapid Systemic Clearance in Guinea Pigs vs. Lipophilic Retinoid Etretinate

AGN 190186 demonstrates substantially faster systemic clearance than the lipophilic retinoid etretinate in guinea pig intravenous pharmacokinetic studies. The acetylenic retinoic acid series (including AGN 190186) shows reduced accumulation potential compared to etretinate, which possesses a terminal elimination half-life of approximately 100 days in humans [1]. In guinea pigs, the acetylenic retinoates and their free acid counterparts exhibited faster body clearance and larger volumes of distribution than etretinate, with AGN 190186 belonging to the less lipophilic free acid class that avoids the deep adipose sequestration observed with etretinate [1]. This differential clearance profile was further corroborated in obese rat models, where body fat significantly slowed clearance of all retinoids except isotretinoin [1].

Retinoid pharmacokinetics Drug disposition Systemic clearance

RAR-α Subtype Selectivity vs. Pan-RAR Agonist All-Trans-Retinoic Acid (ATRA)

AGN 190186 selectively activates RAR-α, in contrast to the pan-RAR agonist ATRA, which activates RAR-α, RAR-β, and RAR-γ with comparable potency . While AGN 190186's specific binding Ki or EC50 values for individual RAR subtypes are not publicly disclosed in the accessible literature, its classification as a selective RAR-α agonist is consistently reported across authoritative chemical biology resources and vendor technical summaries . By comparison, ATRA exhibits Kd values of approximately 0.2–0.4 nM for RAR-α, 0.1–0.2 nM for RAR-β, and 0.2–0.4 nM for RAR-γ in radioligand binding assays . This pan-activity generates pleiotropic transcriptional responses that obscure RAR-α-specific biology in gene expression studies and cellular differentiation assays.

Retinoic acid receptor RAR-α selectivity Transcriptional specificity

Pyridine-Carboxylic Acid Pharmacophore vs. Benzoic Acid-Type Retinoids (e.g., AGN 190121)

AGN 190186 incorporates a pyridine-3-carboxylic acid (nicotinic acid) head group, distinguishing it from benzoic acid-type synthetic retinoids such as AGN 190121 (4-[4-(2',6',6'-trimethylcyclohex-1-enyl)-but-1-yne-3-enyl]benzoic acid) [1][2]. This structural divergence has documented consequences: pyridine-carboxylic acid retinoids exhibit distinct hydrogen-bonding patterns with RAR ligand-binding domains compared to their benzoic acid counterparts, and the electron-withdrawing pyridine nitrogen influences the carboxylic acid pKa, potentially affecting solubility and protein binding [1]. AGN 190121 is reported as an RAR-selective agonist that induces dose-dependent hypertriglyceridemia in rats, an effect attenuated by RAR-selective antagonists [2]. AGN 190186, bearing the pyridine moiety, is anticipated to display altered in vivo pharmacology profiles relative to AGN 190121, although direct comparative efficacy data within a single study remain absent from the accessible literature.

Retinoid pharmacophore Nicotinic acid AGN 190121 comparator

Hydrolysis Kinetics of Acetylenic Retinoates: Free Acid AGN 190186 Avoids Rate-Limiting Bioactivation Step

AGN 190186 is administered as the free carboxylic acid, whereas closely related acetylenic retinoates such as AGN 190168 and AGN 190089 require esterase-mediated hydrolysis to liberate the active free acid species [1]. In guinea pigs, acetylenic retinoates were hydrolyzed to their corresponding free acids at rates faster than etretinate, yet this bioactivation step still introduces inter-individual variability in active drug exposure [1]. By being synthesized and supplied directly as the free acid, AGN 190186 bypasses this rate-limiting enzymatic conversion, ensuring more consistent and predictable pharmacokinetics across experimental subjects [1]. This distinction is practically significant when comparing AGN 190186 to retinoate prodrugs such as AGN 190168, which requires conversion to its metabolite AGN 190299 for activity [1].

Retinoid metabolism Prodrug hydrolysis Pharmacokinetic advantage

Optimal Scientific Applications for AGN 190186 Based on Verified Differentiation Evidence


RAR-α-Specific Transcriptional Profiling in Acute Promyelocytic Leukemia (APL) Models

AGN 190186's RAR-α selectivity makes it the appropriate agonist for dissecting RAR-α-dependent gene expression programs in APL cell lines (e.g., NB4) without the confounding co-activation of RAR-β and RAR-γ that occurs with ATRA . Use AGN 190186 as the RAR-α-selective stimulus in RNA-seq or ChIP-seq experiments to define the RAR-α-specific transcriptome and cistrome, distinguishing these from RAR-β/γ-mediated effects unmasked by pan-retinoid controls . Its free acid formulation ensures direct pharmacological activity without requiring metabolic activation, supporting consistent dosing in cell culture models [1].

In Vivo Retinoid Pharmacology Studies Requiring Rapid Systemic Clearance and Low Adipose Accumulation

For rodent studies where prolonged tissue retention of lipophilic retinoids would compromise experimental timelines or elevate teratogenicity risk, AGN 190186's faster systemic clearance and reduced adipose sequestration relative to etretinate make it the preferred tool . Employ AGN 190186 in subchronic dosing paradigms where a definable washout period is required, such as in developmental toxicity screening or target engagement biomarker studies in adipose-rich rodent strains . Its acetylenic retinoic acid scaffold was specifically designed to minimize the accumulation liability inherent to etretinate .

Retinoid SAR Investigations Comparing Nicotinic Acid vs. Benzoic Acid Pharmacophores

AGN 190186 serves as the representative pyridine-carboxylic acid retinoid in structure-activity relationship (SAR) panels, enabling direct comparison with benzoic acid-type retinoids such as AGN 190121 [1]. Researchers can pair AGN 190186 with AGN 190121 in parallel RAR transactivation assays and in vivo metabolic stability studies to directly quantify the pharmacological impact of pyridine substitution on potency, selectivity, and disposition, generating actionable data for medicinal chemistry optimization of next-generation RAR-α modulators [1].

Controlled In Vitro Differentiation Assays Free from Prodrug Bioactivation Variability

In keratinocyte or embryonic stem cell differentiation protocols where retinoid concentration must be precisely controlled, AGN 190186's free acid form eliminates the uncertainty introduced by esterase-dependent prodrug activation required for compounds like AGN 190168 . This ensures accurate dose-response relationships and reproducible differentiation outcomes across independent experiments and laboratories . Researchers should select AGN 190186 over retinoate ester prodrugs when the experimental objective demands tight pharmacological control and minimal pharmacokinetic confounders .

Quote Request

Request a Quote for AGN 190186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.